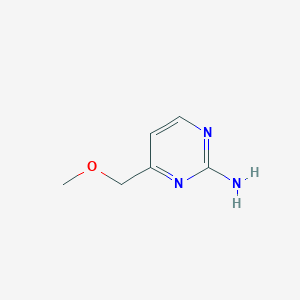

4-(Methoxymethyl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Methoxymethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, characterized by the presence of a methoxymethyl group at the 4-position and an amino group at the 2-position of the pyrimidine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

化学反应分析

Types of Reactions: 4-(Methoxymethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrimidine derivatives.

科学研究应用

Pharmaceutical Applications

4-(Methoxymethyl)pyrimidin-2-amine is primarily utilized in drug discovery and development. Its structural properties allow it to serve as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Key Areas of Research:

- Anticancer Agents: The compound has been studied for its potential in developing drugs that inhibit cancer cell proliferation. Research indicates that derivatives of pyrimidine compounds exhibit promising activity against various cancer cell lines, including breast and lung cancers .

- Antibacterial Activity: Studies have shown that pyrimidine derivatives can be effective against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium, showcasing their potential as antibacterial agents .

Table 1: Summary of Pharmaceutical Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Anticancer Agents | Inhibition of cancer cell growth | Pyrimidine derivatives (e.g., 2-amino-4-pyrimidine) |

| Antibacterial Agents | Effective against specific bacterial strains | Various pyrimidine derivatives |

| Enzyme Inhibition | Studying interactions with metabolic pathways | Various synthesized derivatives |

Agricultural Chemistry

In agricultural science, this compound is used to develop agrochemicals that enhance crop protection. Its efficacy in formulations improves resistance against pests and diseases.

Case Study:

Research has demonstrated that incorporating this compound into pesticide formulations significantly increases their effectiveness against common agricultural pests, thereby improving crop yield and health .

Table 2: Agrochemical Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Crop Protection | Enhances efficacy of pesticides | Formulations for various crops |

| Disease Resistance | Improves plant resistance to pathogens | Used in fungicides |

Material Science

The compound is also explored in material science for its role in developing novel materials, particularly polymers and coatings that require specific thermal and mechanical properties.

Research Insights:

Studies indicate that the incorporation of pyrimidine derivatives into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .

Table 3: Material Science Applications

| Application Area | Description | Example Materials |

|---|---|---|

| Polymers | Development of high-performance polymers | Enhanced thermal stability |

| Coatings | Improved mechanical properties | Protective coatings |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard compound for various analytical techniques. It aids in the quantification and characterization of similar molecules in complex mixtures.

Applications:

- Chromatography: Used as a reference standard in chromatographic methods to ensure accuracy in quantifying other compounds.

- Spectroscopy: Employed in spectroscopic studies to analyze the interactions of pyrimidine derivatives with other chemical entities .

Table 4: Analytical Applications

| Application Area | Description | Analytical Techniques |

|---|---|---|

| Reference Standard | Ensures accuracy in quantification | Chromatography |

| Spectroscopic Analysis | Analyzes interactions with other compounds | NMR, UV-Vis spectroscopy |

作用机制

The mechanism of action of 4-(Methoxymethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

相似化合物的比较

2-Aminopyrimidine: Lacks the methoxymethyl group, making it less versatile in chemical reactions.

4-Methylpyrimidin-2-amine: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.

4-(Hydroxymethyl)pyrimidin-2-amine: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the methoxymethyl group.

Uniqueness: This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in research and industry .

生物活性

4-(Methoxymethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

This compound is characterized by the presence of a pyrimidine ring with a methoxymethyl substituent at the 4-position and an amino group at the 2-position. This unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it may interact with receptors to influence signal transduction pathways, which is crucial for its potential therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds derived from pyrimidines have shown efficacy against various cancer cell lines. In particular, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | Not yet reported |

| Pyrimidine derivative A | A549 | 0.03 |

| Pyrimidine derivative B | MCF-7 | 0.09 |

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that related compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve inhibition of bacterial enzyme activity .

Case Studies

- Anticancer Screening : A study assessed the anticancer potential of various pyrimidine derivatives against multiple cancer cell lines using the MTT assay. Among the tested compounds, those structurally similar to this compound exhibited promising results, suggesting that modifications to the pyrimidine scaffold can enhance anticancer activity .

- Antimicrobial Evaluation : Another research effort focused on synthesizing new pyrimidine derivatives and evaluating their antimicrobial efficacy against several bacterial strains. The findings revealed that certain derivatives had MIC values as low as 0.25 μg/mL against specific pathogens, indicating strong antibacterial properties .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence its potency and selectivity for different biological targets. For example, substituents that enhance lipophilicity or introduce electron-donating groups can improve binding affinity to target enzymes or receptors .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methoxymethyl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

- Methodology :

- Oxidation/Reduction : Use potassium permanganate (oxidation) or sodium borohydride (reduction) to modify functional groups while preserving the pyrimidine core. Reaction temperature (e.g., 0–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield .

- Substitution : Sodium methoxide can facilitate nucleophilic substitution at the methoxymethyl group. Monitor pH to avoid side reactions (e.g., hydrolysis) .

- Validation : Confirm purity via HPLC (≥95%) and characterize intermediates using FT-IR and 1H-NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- NMR : Analyze 1H-NMR peaks for the methoxymethyl group (δ ~3.3 ppm for OCH3, δ ~4.5 ppm for CH2) and pyrimidine protons (δ ~6.8–8.2 ppm). 13C-NMR confirms quaternary carbons .

- IR : Identify N-H stretching (3300–3500 cm−1) and C-O-C vibrations (1100–1250 cm−1) .

- MS : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 166.08) and rule out impurities .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets like cyclooxygenase-2 (COX-2)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s methoxymethyl group and COX-2’s hydrophobic pocket. Validate with free-energy perturbation (FEP) calculations .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

- Contradiction Resolution : Cross-validate computational results with in vitro COX-2 inhibition assays (IC50) to resolve discrepancies between predicted and experimental affinities .

Q. How do structural modifications at the methoxymethyl group affect the compound’s pharmacokinetic properties, and what in vitro assays are used to assess these changes?

- Methodology :

- ADMET Prediction : Use SwissADME to predict logP (lipophilicity) and CYP450 metabolism. Replace methoxymethyl with bulkier groups (e.g., ethoxymethyl) to enhance metabolic stability .

- In Vitro Assays :

- Caco-2 Permeability : Measure apparent permeability (Papp) to assess intestinal absorption.

- Microsomal Stability : Incubate with liver microsomes to calculate half-life (t1/2) .

- Contradiction Analysis : If conflicting data arise (e.g., improved solubility but reduced bioavailability), use principal component analysis (PCA) to identify dominant physicochemical drivers .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodology :

- Reproducibility Studies : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use HEK-293 cells consistently for enzyme inhibition assays .

- Meta-Analysis : Apply random-effects models to aggregate IC50 values from multiple studies, identifying outliers via Grubbs’ test .

- Structural Validation : Re-synthesize disputed derivatives and characterize them via X-ray crystallography to confirm regiochemistry (e.g., para vs. meta substitution) .

属性

IUPAC Name |

4-(methoxymethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRGSMUIVBCMHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。